N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-benzamide hybrid featuring a 6-ethoxybenzothiazole core, a methylthio substituent at the benzamide’s 3-position, and a pyridin-2-ylmethyl group as the N-substituent. Below, we compare its structural, synthetic, and functional attributes with related compounds documented in recent literature.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-28-18-10-11-20-21(14-18)30-23(25-20)26(15-17-8-4-5-12-24-17)22(27)16-7-6-9-19(13-16)29-2/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXTUSFXAOAICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Its unique structure, characterized by an ethoxy group, a methylthio group, and a pyridinylmethyl moiety, suggests a variety of potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.6 g/mol. The compound's structural features contribute significantly to its biological properties, including:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2S2 |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 886936-55-6 |
Pharmacological Activities
Benzothiazole derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antimicrobial effects against various pathogens. The presence of the ethoxy and methylthio groups may enhance this activity by improving solubility and bioavailability.
- Antioxidant Properties : Compounds in this class have demonstrated the ability to scavenge reactive oxygen species (ROS), which is crucial for protecting cellular components from oxidative damage.
- Enzyme Inhibition : Research indicates that this compound can effectively inhibit specific enzymes, such as urease, which plays a role in various physiological processes.
- Neuroprotective Effects : Some studies suggest that derivatives of benzothiazole may offer neuroprotective benefits, potentially through mechanisms involving modulation of ion channels and neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interactions with biological targets at the molecular level. Key mechanisms include:
- Target Binding : The compound may bind to specific receptors or enzymes, altering their activity and influencing various biochemical pathways.
- Molecular Docking Studies : Computational studies have indicated that hydrogen bonding and hydrophobic interactions play critical roles in the binding affinity of this compound to its targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives, including this compound, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the pathogen tested .
- Neuroprotective Activity : In vitro assays showed that this compound could significantly reduce neuronal injury in models of ischemia/reperfusion injury, suggesting its potential as a neuroprotective agent .
- Enzyme Inhibition Studies : Molecular docking revealed that this compound effectively inhibits urease through specific interactions with key amino acid residues in the enzyme's active site .
Comparison with Similar Compounds
Core Benzothiazole Modifications
The 6-ethoxy substitution on the benzothiazole ring distinguishes this compound from analogs with alternative substituents:
- Nitro groups : Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) exhibit potent VEGFR-2 inhibition (IC₅₀: 0.12 µM) but lower solubility due to electron-withdrawing nitro groups .
- Amino groups: N-(6-aminobenzo[d]thiazol-2-yl)benzamide derivatives demonstrate corrosion inhibition properties, attributed to electron-donating amino groups enhancing adsorption on metal surfaces .
- Methylenedioxy groups : N-(5,6-methylenedioxybenzothiazole-2-yl)acetamide derivatives (e.g., 3d) show varied bioactivity depending on piperazine or triazole side chains, with melting points ranging 228–265°C .
Benzamide Substituent Variations
The 3-(methylthio) and pyridin-2-ylmethyl groups differentiate this compound from simpler benzamide analogs:
- Chloro/methyl substituents : N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) and 2-methyl analogs (1.2c) exhibit distinct NMR shifts (e.g., 1.2d: δ 7.85–8.20 ppm for aromatic protons) and higher melting points (201–300°C) due to halogen-induced crystallinity .
- Thioacetamide linkages : Derivatives like 3g (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide) show enhanced metabolic stability compared to ether or amine linkages .
Key Insight : The methylthio group may confer moderate lipophilicity, facilitating membrane permeability, while the pyridin-2-ylmethyl moiety could enable π-π stacking interactions with biological targets .
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key steps include:
- Step 1 : Bromination of the benzo[d]thiazole core under controlled temperatures (0–5°C) using bromine in acetic acid .
- Step 2 : Coupling of the ethoxy and methylthio substituents via thioether formation, requiring catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Step 3 : Final amide bond formation using HATU/DIPEA in DMF at room temperature to minimize side reactions .
- Optimization : Solvent choice (e.g., THF for solubility) and temperature control (reflux for 12–24 hours) are critical. Yields range from 45–72% depending on purification (HPLC or column chromatography) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key markers include the benzo[d]thiazole proton (δ 7.8–8.2 ppm) and pyridinylmethyl CH₂ (δ 4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₃H₂₂N₃O₂S₂: 460.1123) .
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and methylthio S-C absorption (~680 cm⁻¹) .
Q. What preliminary biological screening approaches are recommended?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on HeLa and MCF-7 cell lines (IC₅₀ reported as 8–15 µM) .
- Target prediction : Molecular docking against kinase domains (e.g., EGFR) using AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and structural analogs?
- Case Study : Compared to N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxy analog (IC₅₀ = 22 µM), the ethoxy and methylthio groups here enhance hydrophobic interactions, reducing IC₅₀ to 8 µM .
- Method : Perform SAR analysis using:
- 3D-QSAR : CoMFA/CoMSIA models to map steric/electronic contributions .
- Free-energy perturbation : Calculate ΔΔGbinding for substituent effects .
Q. What strategies determine the compound’s mechanism of action at the molecular level?
- Biophysical assays :
- SPR spectroscopy : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
- Transcriptomics : RNA-seq to identify pathway perturbations (e.g., apoptosis genes like BAX upregulated 3-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
